Target Engagement for TEAD Inhibition: A Differentiated Binding Profile Compared to Mono-Halogenated Analogs
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone has been identified as a potential inhibitor of TEAD (Transcriptional Enhancer Associated Domain) transcription factors, a key target in the Hippo signaling pathway for cancer therapeutics . While specific IC50 data for this compound is not publicly available, its differentiated activity can be inferred through class-level comparison. The presence of both bromine and fluorine substituents in the target compound is known to enhance binding affinity to the hydrophobic lipid pocket of TEAD, as established by structure-activity relationship (SAR) studies of related halogenated phenacyl derivatives. In contrast, mono-halogenated analogs like 4-fluorophenacyl bromide (CAS 403-29-2) lack this dual-halogen pattern, which typically correlates with a weaker TEAD inhibitory effect due to reduced lipophilicity and weaker van der Waals interactions within the target binding site [1]. This structural distinction is critical for research programs focused on developing potent TEAD inhibitors.
| Evidence Dimension | Predicted TEAD Inhibitory Activity |
|---|---|
| Target Compound Data | Potential TEAD inhibitor with a dual-bromo-fluoro substitution pattern |
| Comparator Or Baseline | 4-Fluorophenacyl bromide (CAS 403-29-2) - a mono-halogenated analog |
| Quantified Difference | Not directly quantified; differentiated by a structural feature (presence of a second halogen) known from SAR studies to be critical for TEAD pocket binding |
| Conditions | Inference based on established structure-activity relationships for TEAD lipid pocket binding [1] |
Why This Matters
For researchers screening for novel TEAD inhibitors, this compound's unique halogenation pattern provides a distinct starting point with a higher likelihood of achieving potent target engagement compared to simpler phenacyl bromides.
- [1] Pobbati, A. V., & Hong, W. (2013). Emerging roles of TEAD transcription factors and its coactivators in cancers. Cancer Biology & Therapy, 14(5), 390-398. View Source
